7-(3,5-Difluorophenyl)-7-oxoheptanoic acid is a fluorinated organic compound characterized by its unique structure, which includes a heptanoic acid backbone and a difluorophenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of fluorine atoms, which can enhance biological activity and chemical stability.
The synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid typically involves the introduction of the difluorophenyl group onto the heptanoic acid backbone. One prevalent method is Friedel-Crafts acylation, where an acyl chloride is reacted with a difluorophenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction requires careful control of temperature and anhydrous conditions to maximize yield and purity.
The molecular structure of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid features:
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid can participate in several chemical reactions:
The mechanism of action for 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid involves its interaction with specific biological targets, primarily enzymes or receptors. The presence of fluorine enhances its binding affinity due to increased lipophilicity and metabolic stability. This compound may modulate enzyme activity or receptor function, which is particularly relevant in therapeutic contexts.
The average mass of the compound is approximately 256.249 g/mol, with specific isotopic distributions noted for research purposes .
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid has diverse applications in scientific research:
This compound's unique combination of functional groups makes it valuable in various fields, including pharmaceuticals and materials science.
The incorporation of meta-difluorinated phenyl rings into drug scaffolds serves multiple strategic purposes in pharmacokinetic and pharmacodynamic optimization:
Table 1: Impact of Fluorination Patterns in FDA-Approved Drugs (2023-2024)
Fluorine Motif | Representative Drugs | Therapeutic Area | Frequency in Approved Drugs |
---|---|---|---|
Aromatic -F | Pirtobrutinib, Fezolinetant | Oncology, Women’s Health | 58% of fluorinated drugs [2] |
Aliphatic -CF₃ | Leniolisib, Belzutifan | Immunology, Oncology | 32% [2] |
Difluoro (-CF₂H) | Resmetirom | Metabolic Disease (NASH) | 10% [5] |
Notably, 35% of FDA-approved small-molecule drugs in 2023–2024 contained halogens, with fluorine dominating due to its versatility in enhancing target engagement and ADME properties [5]. The meta-difluoro configuration specifically enables symmetric electronic perturbation of phenyl rings without steric bulk—critical for fitting into enzyme active sites like kinase ATP pockets [2].
Structural variations of the 7-aryl-7-oxoheptanoic acid scaffold demonstrate how subtle changes in halogen positioning or electronic properties influence drug-like behavior:
Table 2: Comparative Physicochemical Properties of 7-Aryl-7-oxoheptanoic Acid Analogues
Compound | CAS Number | Molecular Weight | log P (Predicted) | Aromatic Substituent Effects |
---|---|---|---|---|
7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | 24726922 | 256.24 | 2.8 | Balanced lipophilicity; symmetric electronic effects |
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid | 502651-26-5 | 289.15 | 3.4 | Enhanced membrane permeability; higher metabolic oxidation risk |
7-(3,5-Bis(trifluoromethyl)phenyl)-7-oxoheptanoic acid | 898788-13-1 | 356.26 | 4.7 | Extreme hydrophobicity; strong steric demand |
7-(2,3-Difluorophenyl)-7-oxoheptanoic acid | 898766-19-3 | 256.24 | 2.6 | Altered crystal packing; reduced metabolic clearance |
These analogues serve as critical building blocks for drug candidates targeting:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1